(S,S)-Gsk321 -

(S,S)-Gsk321

Catalog Number: EVT-10987023
CAS Number:
Molecular Formula: C28H28FN5O3
Molecular Weight: 501.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GSK321 was developed through a series of chemical optimizations aimed at enhancing potency and selectivity against mutant IDH1 enzymes. It belongs to the class of small molecule inhibitors designed to intervene in metabolic pathways altered by cancer-associated mutations. The compound has been evaluated for its effectiveness in preclinical studies, showcasing its potential as a therapeutic agent in cancer treatment .

Synthesis Analysis

The synthesis of (S,S)-GSK321 involves several key steps that optimize its pharmacological properties. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with commercially available aniline derivatives.
  2. Key Reactions: The process may involve coupling reactions, where the aniline is reacted with various electrophiles to form the core structure of GSK321.
  3. Chiral Resolution: Given that GSK321 is a chiral compound, techniques such as chiral chromatography are employed to isolate the desired (S,S) enantiomer.
  4. Purification: Final purification steps often include recrystallization or high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological testing.

Technical details regarding the exact reagents and conditions used in each step can vary based on specific laboratory protocols but generally follow established organic synthesis methodologies .

Molecular Structure Analysis

(S,S)-GSK321 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with IDH1.

  • Chemical Formula: C₁₃H₁₅N₃O₄
  • Molecular Weight: Approximately 273.28 g/mol
  • Structure: The compound features a phenyl-glycine backbone, which is critical for its binding affinity to the active site of mutant IDH1 enzymes.

Structural Data

The crystal structure of GSK321 bound to the R132H variant of IDH1 reveals that it occupies a pocket formed by several key amino acids, including Ile128 and Arg119, which are crucial for its inhibitory action . The binding interactions involve hydrogen bonds and hydrophobic interactions that stabilize the complex.

Chemical Reactions Analysis

(S,S)-GSK321 primarily undergoes interactions with mutant IDH1 enzymes, leading to the inhibition of their catalytic activity. The key reactions include:

  • Inhibition Mechanism: GSK321 binds to the active site of mutant IDH1, preventing the conversion of isocitrate to α-ketoglutarate.
  • Biochemical Assays: In vitro assays have demonstrated that GSK321 effectively reduces levels of 2-hydroxyglutarate in cell lines expressing mutant IDH1, confirming its role as an inhibitor .

The compound's selectivity was evaluated using chemoproteomic approaches, which identified proteins interacting with GSK321 in cellular contexts, further supporting its targeted action against IDH1 mutations .

Mechanism of Action

The mechanism by which (S,S)-GSK321 exerts its effects involves several steps:

  1. Binding: GSK321 selectively binds to the active site of mutant IDH1 enzymes.
  2. Inhibition of Catalysis: This binding inhibits the enzymatic conversion of isocitrate to α-ketoglutarate.
  3. Reduction of Oncometabolite Levels: As a result, levels of 2-hydroxyglutarate decrease, alleviating some of the metabolic dysregulation caused by IDH1 mutations.

Data from kinetic studies indicate that maximal inhibition occurs within 24 hours after treatment with GSK321, highlighting its rapid action in cellular environments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: GSK321 exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Log P Value: Indicates moderate lipophilicity, facilitating cell membrane permeability.

Relevant data from studies suggest that GSK321 has favorable pharmacokinetic properties conducive for therapeutic applications .

Applications

(S,S)-GSK321 is primarily investigated for its potential therapeutic applications in oncology:

  • Cancer Treatment: It is being explored as a treatment option for patients with cancers harboring IDH1 mutations, particularly acute myeloid leukemia and gliomas.
  • Research Tool: Beyond therapeutic use, GSK321 serves as a valuable tool in research settings for studying metabolic pathways altered by IDH mutations.
Introduction to Mutant Isocitrate Dehydrogenase 1 as an Oncogenic Driver

Isocitrate dehydrogenase 1 (IDH1) is a critical metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm and peroxisomes, generating nicotinamide adenine dinucleotide phosphate (NADPH) in the process. This reaction is integral to cellular redox balance and biosynthetic pathways. Somatic heterozygous mutations in the IDH1 gene, predominantly at codon R132 (R132H, R132C, R132G, R132S), occur in multiple malignancies, including acute myeloid leukemia (AML), glioma, cholangiocarcinoma, and chondrosarcoma [1] [2] [4]. These mutations confer a neomorphic function to the enzyme, fundamentally altering cellular metabolism and epigenetics, thereby driving oncogenesis.

Neomorphic Activity of Isocitrate Dehydrogenase 1 Mutations in Cancer Pathogenesis

Wild-type IDH1 catalyzes the conversion of isocitrate to α-KG, reducing NADP⁺ to NADPH. In contrast, mutant IDH1 exhibits altered substrate specificity: it utilizes α-KG as a substrate and reduces it to R-2-hydroxyglutarate (R-2HG), consuming NADPH in the process [1] [4] [6]. This gain-of-function activity arises from structural changes in the enzyme’s active site. Mutations at R132 (e.g., R132H/C/G) disrupt the conserved arginine residue critical for isocitrate binding. Consequently, mutant IDH1 homodimers or heterodimers (with wild-type subunits) adopt a conformation with markedly reduced affinity for isocitrate and increased affinity for α-KG and NADPH [1] [5] [9].

  • Structural Basis of Neomorphism: X-ray crystallography reveals that R132 mutations induce conformational shifts in the enzyme’s catalytic pocket. Specifically, substitutions like R132H/C/G disrupt hydrogen bonding with the β-carboxyl group of isocitrate. This allows α-KG to bind aberrantly, where it undergoes NADPH-dependent reduction instead of oxidative decarboxylation [1] [5].
  • Enzymatic Kinetics: Mutant IDH1 exhibits a 100-fold reduction in catalytic efficiency for isocitrate oxidation but a 500-fold increase in efficiency for α-KG reduction compared to wild-type IDH1 [1] [4].

Table 1: Biochemical Impact of Common IDH1 Mutations

Mutationα-KG AffinityR-2HG Production EfficiencyPrevalence in Cancers
R132HIncreasedModerate~80% of IDH1-mutant gliomas
R132CIncreasedHighCommon in chondrosarcoma
R132GIncreasedHighAML, glioma
R132SIncreasedModerateRare

Data derived from metabolic profiling studies [2] [4] [9].

Role of R-2-Hydroxyglutarate in Epigenetic Dysregulation and Cellular Differentiation Block

R-2HG, the oncometabolite produced by mutant IDH1, accumulates to millimolar concentrations (5–35 μM/g tumor tissue) in IDH1-mutant cancers, compared to trace amounts (<0.1 μM) in normal cells [1] [4] [6]. This accumulation drives oncogenesis through multifaceted mechanisms:

  • Competitive Inhibition of α-KG-Dependent Dioxygenases: R-2HG structurally resembles α-KG and functions as a competitive antagonist for over 60 α-KG-dependent enzymes. Key targets include:
  • Ten-eleven translocation 2 (TET2): Inhibition impairs 5-methylcytosine hydroxylation, disrupting active DNA demethylation. This leads to global DNA hypermethylation and silencing of differentiation-associated genes [1] [4] [6].
  • Jumonji C-domain histone demethylases (KDMs): Suppression results in histone hypermethylation (e.g., H3K9me2/3), further repressing transcription of tumor suppressor genes [1] [9].
  • Blockade of Cellular Differentiation: In hematopoietic stem cells, R-2HG-induced hypermethylation locks cells in an undifferentiated state. Primary IDH1-mutant AML cells exhibit impaired granulocytic and erythroid differentiation, manifesting as accumulation of blast cells [1] [6] [9]. For example, R-2HG treatment of TF-1 erythroleukemia cells induces cytokine-independent growth and blocks erythropoietin-induced differentiation [1] [6].
  • Additional Oncogenic Mechanisms:
  • DNA Repair Inhibition: R-2HG suppresses AlkB homolog DNA repair enzymes, increasing genomic instability [4] [9].
  • Hypoxia Signaling Dysregulation: Inhibition of prolyl hydroxylases stabilizes hypoxia-inducible factor 1α, promoting pseudohypoxia and angiogenesis [6] [9].
  • Collagen Maturation Defects: Inhibition of PLOD1-3 and collagen prolyl hydroxylases disrupts extracellular matrix integrity, facilitating invasion [4] [9].

Rationale for Targeted Inhibition in Isocitrate Dehydrogenase 1-Mutant Cancers

The dependency of IDH1-mutant cancers on R-2HG production establishes mutant IDH1 as a compelling therapeutic target. Pharmacological inhibition aims to:

  • Normalize Epigenetic Landscapes: Reducing R-2HG restores TET2 and KDM activities, reversing hypermethylation and reactivating differentiation programs [1] [6].
  • Reverse Differentiation Blockade: Preclinical studies confirm that R-2HG withdrawal reactivates myeloid differentiation in leukemic blasts and stem-like progenitor cells [1] [6].
  • Exploit Synthetic Lethalities: IDH1 mutations coexist with other molecular lesions (e.g., NPM1 mutations in AML). Inhibitors may synergize with agents targeting collateral pathways [6] [9].

Allosteric inhibitors, which lock mutant IDH1 in an inactive conformation, offer superior specificity over orthosteric inhibitors by avoiding off-target effects on wild-type IDH1/2 [1] [7].

Properties

Product Name

(S,S)-Gsk321

IUPAC Name

(7S)-1-[(4-fluorophenyl)methyl]-N-[3-[(1S)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide

Molecular Formula

C28H28FN5O3

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18-/m0/s1

InChI Key

IVFDDVKCCBDPQZ-ROUUACIJSA-N

Canonical SMILES

CC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5

Isomeric SMILES

C[C@H]1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)[C@H](C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.